3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core linked to a thiophene ring via an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The thiophene ring is then introduced via a coupling reaction, followed by the attachment of the ethanesulfonyl group under sulfonation conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique electronic properties
Mechanism of Action
The mechanism of action of 3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity through π-π interactions, while the ethanesulfonyl group can increase solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene: Known for its use in organic electronics.
4-[5-(ethanesulfonyl)thiophen-2-yl]-1-methyl-1H-pyrrolo[2,3-b]pyridine: Used in medicinal chemistry for its bioactive properties
Uniqueness
3-(ethanesulfonyl)-N-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
3-ethylsulfonyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-2-24(20,21)11-6-3-5-10(9-11)13(19)16-15-18-17-14(22-15)12-7-4-8-23-12/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCHTZLUMLXCGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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